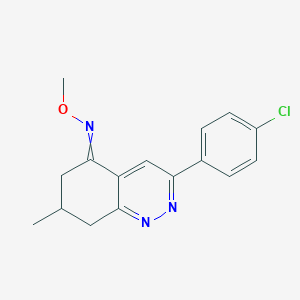

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

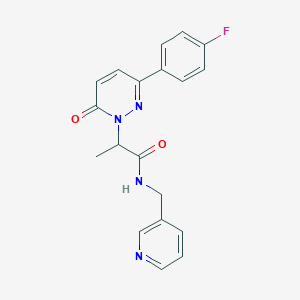

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine (3-CPMM-6H-CINN) is a novel compound that has been studied for its potential applications in the field of scientific research. 3-CPMM-6H-CINN is a member of the cinnolin-imine family of compounds, and has been studied for its unique properties that make it a promising tool for laboratory experiments.

科学的研究の応用

Chemical Synthesis and Reactivity

- The methylation of methoxy-cinnolines and quaternisation of cinnoline with methyl iodide have been examined, revealing insights into the effects of substituent methoxy-groups and the formation of cinnolinium salts (Ames et al., 1971).

- A novel synthesis approach for the cinnoline ring system via organoiron(cyclopentadienyl) complexes has demonstrated efficient synthesis pathways for 3-mono or 3,4-disubstituted cinnolines, providing a foundation for synthesizing structurally diverse cinnoline derivatives (Sutherland et al., 1988).

Biological Activities and Applications

- Certain 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones have shown high affinity to the benzodiazepine receptor, suggesting the potential for developing novel anxiolytic agents. The structural requirements for activity emphasize the importance of topographical planarity or pseudoplanarity for receptor binding (Nakao et al., 1990).

- The transport and metabolism of pollen suppressant SC-2053, a related cinnoline derivative, in wheat have been studied, identifying key metabolites and providing insights into its mode of action and potential for agricultural applications (Cross et al., 1995).

Structural and Mechanistic Insights

- Studies on the structure and charge delocalization in unsaturated imines and their corresponding iminium salts provide valuable information on the electronic properties of cinnoline derivatives, which could inform their reactivity and interaction with biological targets (Childs et al., 1989).

- The synthesis and characterization of quaternary oxovanadium(V) complexes incorporating hydrazone ligands, including those derived from cinnoline, illustrate the potential for developing metal-based therapeutics and catalytic agents (Mondal et al., 2009).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been reported to inhibit spore germination and cellulose synthesis .

Biochemical Pathways

Related compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, selenium-containing compounds have been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Related compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For example, triclocarban, a compound with a similar chlorophenyl structure, was phased out of personal care products due to health concerns .

特性

IUPAC Name |

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVWWERDIUPHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2772204.png)

![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)

![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)

![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)